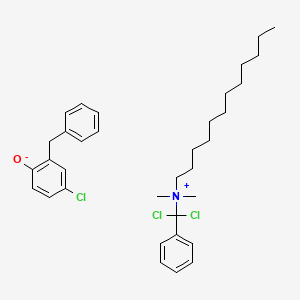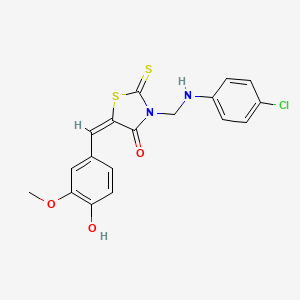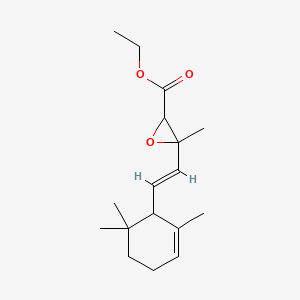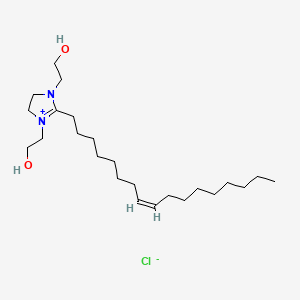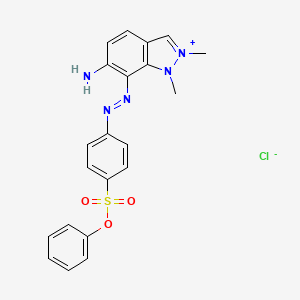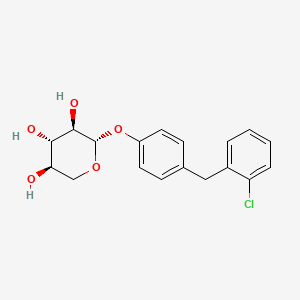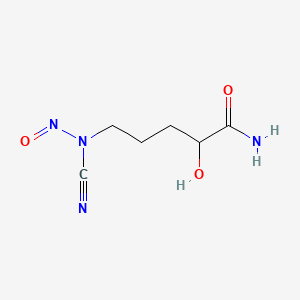
5-(Nitrosocyanamido)-2-hydroxyvaleramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Arginine, nitrosated, is a compound formed by the nitrosation of L-Arginine, an amino acid that plays a crucial role in the production of nitric oxide Nitrosation involves the addition of a nitroso group (NO) to a molecule, which in this case is L-Arginine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of nitrosated L-Arginine typically involves the reaction of L-Arginine with nitrous acid. Nitrous acid is usually generated in situ by the acidification of sodium nitrite. The reaction conditions often require a controlled acidic environment to ensure the stability of nitrous acid and to facilitate the nitrosation process .
Industrial Production Methods
Industrial production of nitrosated L-Arginine can be achieved through microbial fermentation. Genetically modified strains of Escherichia coli are often used to optimize the production of L-Arginine, which is then subjected to nitrosation. The key to efficient production lies in maintaining an optimal carbon-to-nitrogen ratio during fermentation .
Análisis De Reacciones Químicas
Types of Reactions
Nitrosated L-Arginine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced back to the amine group.
Substitution: The nitroso group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines can react with the nitroso group under mild conditions.
Major Products
The major products formed from these reactions include nitro compounds, amines, and substituted derivatives of L-Arginine.
Aplicaciones Científicas De Investigación
Nitrosated L-Arginine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.
Biology: It plays a role in studying nitric oxide signaling pathways and its effects on cellular functions.
Medicine: It is investigated for its potential therapeutic effects in conditions such as hypertension, atherosclerosis, and diabetes. .
Industry: It is used in the production of dietary supplements and pharmaceuticals.
Mecanismo De Acción
The primary mechanism of action of nitrosated L-Arginine involves the release of nitric oxide. Nitric oxide is a potent vasodilator that helps regulate blood flow, insulin secretion, and immune responses. The molecular targets include endothelial cells, where nitric oxide synthase catalyzes the production of nitric oxide from L-Arginine .
Comparación Con Compuestos Similares
Similar Compounds
L-Citrulline: Another amino acid involved in the nitric oxide cycle.
Nitrosylated Hemoglobin: A compound where nitric oxide is bound to hemoglobin.
S-Nitrosothiols: Compounds where nitric oxide is bound to thiol groups
Uniqueness
Nitrosated L-Arginine is unique due to its dual role as both a nitric oxide donor and an amino acid. This dual functionality allows it to participate in various biochemical pathways, making it a versatile compound in both research and therapeutic applications.
Propiedades
Número CAS |
102584-88-3 |
|---|---|
Fórmula molecular |
C6H10N4O3 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
5-[cyano(nitroso)amino]-2-hydroxypentanamide |
InChI |
InChI=1S/C6H10N4O3/c7-4-10(9-13)3-1-2-5(11)6(8)12/h5,11H,1-3H2,(H2,8,12) |
Clave InChI |
BDFFOEAQENGFSK-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(=O)N)O)CN(C#N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


